2-Fluoro-5-methyl-DL-phenylalanine: Chemical Structure, Physical Properties, and Applications in Peptide Engineering
2-Fluoro-5-methyl-DL-phenylalanine: Chemical Structure, Physical Properties, and Applications in Peptide Engineering
Executive Summary
In the rapidly evolving landscape of peptide therapeutics and structural biology, non-canonical amino acids serve as critical tools for overcoming the inherent limitations of natural peptides. 2-Fluoro-5-methyl-DL-phenylalanine (CAS: 1043500-50-0)[1] is a highly specialized, synthetically derived fluorinated amino acid. By strategically introducing both a highly electronegative fluorine atom and a lipophilic methyl group onto the phenyl ring, this compound offers researchers a unique dual-modulatory effect. This whitepaper provides an in-depth technical analysis of its chemical properties, structural causality, and field-proven protocols for its integration into drug development workflows.
Chemical Identity & Structural Causality
The molecular architecture of 2-Fluoro-5-methyl-DL-phenylalanine is defined by a racemic (DL) propanoic acid backbone attached to a uniquely substituted aromatic ring.
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The Ortho-Fluorine Effect (C2): Fluorine is the smallest halogen and acts as an excellent bioisostere for hydrogen. However, its extreme electronegativity drastically alters the electron density of the pi-system. Placed at the ortho position (C2), the fluorine atom induces a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent groups and restricts the rotational freedom (dihedral angles χ1 and χ2 ) of the aromatic side chain due to stereoelectronic repulsion with the peptide backbone.
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The Meta-Methyl Effect (C5): The addition of a methyl group at the meta position (C5) introduces a localized hydrophobic bulk. This specific placement compensates for the polar nature of the C-F bond, enhancing the overall lipophilicity (LogP) of the residue.
Causality in Design: The combination of these two substituents creates a "push-pull" steric and electronic environment. When incorporated into a peptide, the fluorine atom prevents rapid proteolytic cleavage (by sterically blocking protease active sites), while the methyl group anchors the residue securely within hydrophobic binding pockets of target receptors.
Physicochemical Properties
Understanding the baseline physical properties is essential for downstream applications such as Solid-Phase Peptide Synthesis (SPPS) and chromatographic purification. Below is a synthesized data table of the core properties[2].
| Property | Value / Description |
| Chemical Name | 2-Amino-3-(2-fluoro-5-methylphenyl)propanoic acid |
| CAS Number | 1043500-50-0[1] |
| Molecular Formula | C₁₀H₁₂FNO₂[2] |
| Molecular Weight | 197.21 g/mol |
| Stereochemistry | Racemic mixture (DL) |
| State at Room Temp. | Solid powder |
| Solubility | Soluble in aqueous acidic/basic solutions and polar aprotic solvents (e.g., DMF, DMSO) |
Experimental Protocols: Resolution & Validation
Because 2-Fluoro-5-methyl-DL-phenylalanine is supplied as a racemate, it must be optically resolved before it can be utilized in stereospecific biological systems. The following self-validating protocol outlines the chiral resolution and subsequent analytical validation.
Workflow: Chiral Resolution and SPPS Incorporation
Workflow for chiral resolution and incorporation of 2-Fluoro-5-methyl-Phe into peptides.
Step-by-Step Methodology
Phase 1: Preparative Chiral Chromatography
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Sample Preparation: Dissolve the DL-mixture in a mobile phase compatible solvent (e.g., Hexane/Isopropanol 80:20 with 0.1% TFA). Causality: The 0.1% Trifluoroacetic acid (TFA) ensures the carboxylate remains protonated, preventing peak tailing on the chiral stationary phase.
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Separation: Inject onto a preparative chiral column (e.g., Daicel Chiralpak IC). Monitor UV absorbance at 254 nm.
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Collection: Collect the separated L- and D- fractions. The L-enantiomer is typically required for standard peptide synthesis.
Phase 2: Analytical Validation (Self-Validating System) To ensure the integrity of the isolated L-enantiomer and its subsequent incorporation into a peptide chain, orthogonal analytical techniques must be employed.
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LC-MS (ESI+): Run the sample on a C18 reverse-phase column using a Water/Acetonitrile gradient (0.1% Formic Acid).
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Expected Result: A sharp peak yielding an [M+H]+ ion at m/z 198.2.
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¹⁹F-NMR Spectroscopy: Dissolve the purified peptide in D₂O or DMSO-d₆.
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Expected Result: A distinct signal in the ¹⁹F spectrum (typically between -110 ppm and -120 ppm). Causality: Because biological systems contain virtually no natural fluorine, ¹⁹F-NMR provides a background-free, self-validating confirmation that the unnatural amino acid has been successfully incorporated.
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Strategic Applications in Therapeutics
The integration of 2-Fluoro-5-methyl-DL-phenylalanine into peptide scaffolds serves two primary functions in modern drug development:
A. ¹⁹F-NMR Structural Biology
Fluorine-19 is an exceptional NMR nucleus due to its 100% natural isotopic abundance, spin of ½, and high gyromagnetic ratio. Furthermore, the ¹⁹F chemical shift is exquisitely sensitive to changes in the local van der Waals environment and electrostatic fields. By inserting the L-isomer of this compound into a protein, scientists can monitor real-time conformational dynamics, protein folding, and ligand binding without the spectral crowding typical of ¹H-NMR.
B. Proteolytic Resistance and Pharmacokinetics
Natural aromatic amino acids (like Phenylalanine and Tyrosine) are primary recognition sites for endopeptidases such as chymotrypsin. The structural modifications on 2-Fluoro-5-methyl-phenylalanine disrupt this recognition.
Mechanistic pathway showing how fluorination and methylation confer proteolytic resistance.
The highly polarized C-F bond repels the electron-rich active sites of proteases, while the C5 methyl group introduces steric clash, preventing the peptide backbone from adopting the geometry required for enzymatic hydrolysis. This effectively extends the in vivo half-life of the peptide therapeutic, a critical parameter in transitioning a molecule from the bench to clinical trials.
